molecular formula C15H16N2O3S B14782579 3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid

3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid

Cat. No.: B14782579
M. Wt: 304.4 g/mol
InChI Key: OPRDVBRVINVKJJ-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid is an organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a cyanophenyl group, a thiomorpholine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the phosphorylation of 2-chloroethyl methyl ether with various secondary diarylphosphines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvent-free reactions and fusion methods are common in industrial settings to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiomorpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

3-(4-cyanophenyl)-5-oxo-4-propan-2-ylthiomorpholine-2-carboxylic acid

InChI

InChI=1S/C15H16N2O3S/c1-9(2)17-12(18)8-21-14(15(19)20)13(17)11-5-3-10(7-16)4-6-11/h3-6,9,13-14H,8H2,1-2H3,(H,19,20)

InChI Key

OPRDVBRVINVKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(C(SCC1=O)C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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